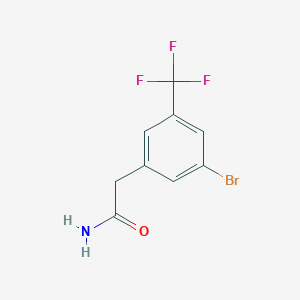
4-Hydroxy-3-(2-oxoethyl)phenethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-(2-oxoethyl)phenethyl acetate is an organic compound that belongs to the class of phenethyl acetates This compound is characterized by the presence of a hydroxy group, an oxoethyl group, and an acetate group attached to a phenethyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(2-oxoethyl)phenethyl acetate can be achieved through several synthetic routes. One common method involves the acetylation of 4-Hydroxy-3-(2-oxoethyl)phenethyl alcohol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Another synthetic route involves the use of 4-Hydroxy-3-(2-oxoethyl)phenethyl chloride, which can be reacted with sodium acetate in an aprotic solvent like dimethylformamide (DMF) to yield the desired acetate compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Catalysts and solvents are selected to minimize environmental impact and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-(2-oxoethyl)phenethyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxoethyl group can be reduced to an ethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: 4-Oxo-3-(2-oxoethyl)phenethyl acetate.
Reduction: 4-Hydroxy-3-(2-ethyl)phenethyl acetate.
Substitution: 4-Hydroxy-3-(2-oxoethyl)phenethyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-(2-oxoethyl)phenethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-(2-oxoethyl)phenethyl acetate involves its interaction with specific molecular targets and pathways. The hydroxy and oxoethyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The acetate group may enhance the compound’s lipophilicity, facilitating its transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-3-(2-oxoethyl)phenethyl alcohol
- 4-Hydroxy-3-(2-oxoethyl)phenethyl chloride
- 4-Hydroxy-3-(2-oxoethyl)phenethyl methyl ether
Uniqueness
4-Hydroxy-3-(2-oxoethyl)phenethyl acetate is unique due to the presence of both hydroxy and oxoethyl groups, which confer distinct chemical reactivity and potential biological activity. Its acetate ester form enhances its stability and solubility compared to its alcohol counterpart.
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-[4-hydroxy-3-(2-oxoethyl)phenyl]ethyl acetate |
InChI |
InChI=1S/C12H14O4/c1-9(14)16-7-5-10-2-3-12(15)11(8-10)4-6-13/h2-3,6,8,15H,4-5,7H2,1H3 |
InChI-Schlüssel |
VTNJCSMVAXSTEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCC1=CC(=C(C=C1)O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



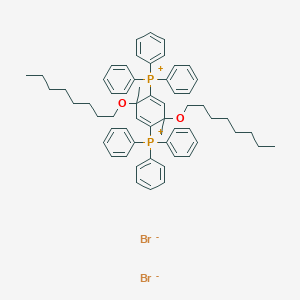
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea](/img/structure/B12861281.png)
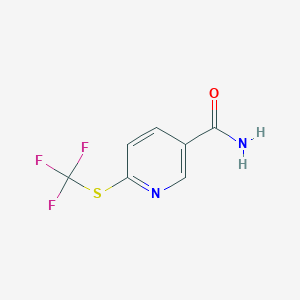
![1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione](/img/structure/B12861287.png)

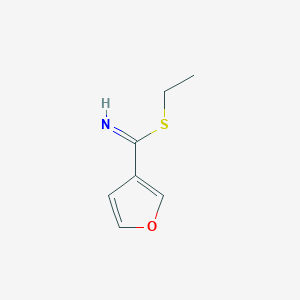

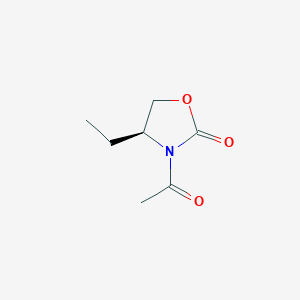
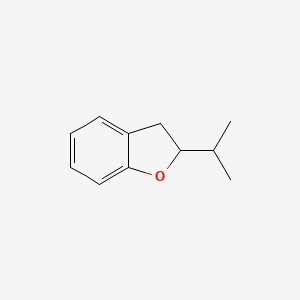
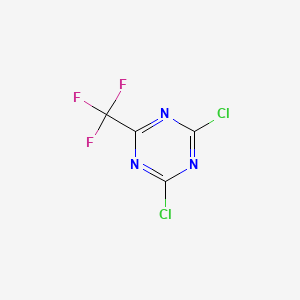
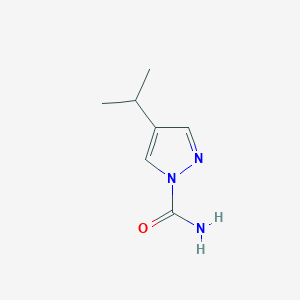
![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
